trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride
CAS No.: 2305425-37-8
Cat. No.: VC4207610
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2305425-37-8 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 |
| IUPAC Name | 4-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |
| Standard InChI Key | YCMKZNQQFRLCRZ-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCC(CC1)C(=O)O.Cl |
Introduction
Chemical Structure and Stereochemical Properties
The molecular formula of trans-4-(dimethylamino)cyclohexanecarboxylic acid hydrochloride is C₉H₁₈ClNO₂, with a molecular weight of 219.70 g/mol . The trans configuration of the dimethylamino (-N(CH₃)₂) and carboxylic acid (-COOH) groups on the cyclohexane ring minimizes steric hindrance, favoring thermodynamic stability . X-ray crystallography and NMR studies confirm that the cyclohexane ring adopts a chair conformation, with both substituents occupying equatorial positions .
The compound’s pKa values, critical for understanding its solubility and reactivity, have been experimentally determined:
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Carboxylic acid group: pKa ≈ 4.2–4.9 (similar to cyclohexanecarboxylic acid derivatives) .
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Dimethylamino group: pKa ≈ 9.8–10.5 (protonated in acidic conditions) .
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 219.70 g/mol |
| pKa (Carboxylic Acid) | 4.2–4.9 |
| pKa (Dimethylamino) | 9.8–10.5 |
| Solubility | Soluble in water, methanol, DMSO |
Synthesis and Production Methods
Direct Synthesis from trans-4-(Dimethylamino)cyclohexanecarboxylic Acid
The most common route involves reacting trans-4-(dimethylamino)cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by treatment with hydrochloric acid (HCl) to yield the hydrochloride salt. This method achieves yields of 75–85% and is scalable for industrial production:
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Acyl chloride formation:
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Salt formation:
Stereoselective Amination of Cyclohexanone Derivatives
Alternative methods leverage transaminase-catalyzed reactions to produce trans-4-substituted cyclohexane-1-amines, which are subsequently oxidized to carboxylic acids . For example:
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Dynamic kinetic resolution: A single transaminase converts cis/trans-4-ketocyclohexanecarboxylates into enantiomerically pure trans-4-aminocyclohexanecarboxylic acid under continuous-flow conditions, achieving >99% diastereomeric excess (de) .
Patent-Based Approaches
A Chinese patent (CN102911066B) describes a multi-step synthesis starting from 4-carbonyl cyclohexyl ethyl formate, involving:
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Stereoselective reduction with lithium tri-sec-butylborohydride (L-selectride) at -80°C to yield cis-4-hydroxycyclohexyl ethyl formate.
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Mesylation with methanesulfonyl chloride.
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Azide substitution and hydrogenation to produce trans-4-aminocyclohexanecarboxylic acid ethyl ester hydrochloride .
Physical and Chemical Properties
Thermal Stability
The compound decomposes at >200°C without a distinct melting point, typical of hydrochloride salts . Thermogravimetric analysis (TGA) shows <1% weight loss below 150°C, confirming stability under standard storage conditions.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 50–60 |
| Methanol | 100–120 |
| Ethanol | 80–90 |
| DMSO | 150–170 |
Spectroscopic Data
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IR (KBr): 3400 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (C=O), 1260 cm⁻¹ (C-N) .
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¹H NMR (D₂O): δ 1.2–1.8 (m, cyclohexane protons), δ 2.9 (s, N(CH₃)₂), δ 3.1 (m, CHCOO⁻) .
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
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Personal protective equipment (PPE): Gloves, goggles, and lab coats.
Applications in Pharmaceutical Synthesis
Key Intermediate for Cariprazine
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride is a critical intermediate in synthesizing cariprazine, a dopamine D₃/D₂ receptor partial agonist used to treat schizophrenia and bipolar disorder . The trans configuration ensures optimal binding to dopamine receptors, with 10-fold higher affinity than cis analogues .
Prodrug Development
The hydrochloride salt improves water solubility, making it suitable for prodrug formulations. For example, ester prodrugs of this compound show enhanced oral bioavailability in preclinical models .
Comparison with Related Compounds
| Compound | Configuration | Application |
|---|---|---|
| cis-4-(Dimethylamino)cyclohexanecarboxylic acid | cis | Limited use due to steric hindrance |
| Tranexamic acid dimer | trans,trans | Antifibrinolytic agent |
| trans-4-(Aminomethyl)cyclohexanecarboxylic acid | trans | Precursor for polyamides |
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